molecular formula C10H12N2O2 B2654631 (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol CAS No. 56493-85-7

(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol

Cat. No.: B2654631
CAS No.: 56493-85-7
M. Wt: 192.218
InChI Key: CFFSRARAJZRPKG-UHFFFAOYSA-N
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Description

(3-Phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol (CAS Number: 56493-85-7) is a chemical compound from the 1,2,4-oxadiazine family, with a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol . This heterocyclic scaffold is of significant interest in medicinal and synthetic chemistry due to its potential as a versatile building block for the development of novel pharmacologically active molecules . The compound features a hydroxymethyl group attached to the dihydro-oxadiazine ring, which provides a handle for further chemical functionalization, making it a valuable intermediate in organic synthesis . For instance, the alcohol group can be readily converted to other functional groups, such as a chloride, to create derivatives like 6-(chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine . The 1,2,4-oxadiazine core is a relatively underexplored heterocycle, and recent scientific literature highlights the development of novel methods for its synthesis, underscoring its growing importance in constructing diverse heterocyclic systems . Researchers are investigating these structures to expand the toolbox of available synthetic methodologies and to explore their potential biological activities. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling instructions. The compound has a density of 1.3±0.1 g/cm3 and a calculated LogP value of 0.74 .

Properties

IUPAC Name

(3-phenyl-5,6-dihydro-2H-1,2,4-oxadiazin-6-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-7-9-6-11-10(12-14-9)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFSRARAJZRPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ONC(=N1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with glyoxal to form a hydrazone intermediate, which then undergoes cyclization with formaldehyde to yield the desired oxadiazine ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like nitric acid for nitration .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)formaldehyde or (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)carboxylic acid .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol derivatives. A study demonstrated that derivatives of this compound exhibited significant activity against several Gram-positive bacteria including Staphylococcus aureus, Staphylococcus epidermidis, and Micrococcus luteus .

Table 1: Antibacterial Activity of Derivatives

Compound DerivativeTarget BacteriaZone of Inhibition (mm)
Compound AS. aureus18
Compound BS. epidermidis15
Compound CM. luteus20

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Polymer Chemistry

This compound serves as a versatile scaffold in polymer chemistry. Its unique structure allows for the synthesis of novel polymers with enhanced thermal and mechanical properties. The compound can be utilized to create cross-linked networks that exhibit improved stability under various conditions.

Table 2: Properties of Polymers Derived from this compound

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25050
Polymer B23045

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions between appropriate phenolic compounds and hydrazine derivatives under acidic conditions. Various synthetic methods have been explored to optimize yield and purity .

Characterization Techniques

Characterization of the compound and its derivatives is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and functional groups present in the synthesized compounds.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The 1,2,4-oxadiazine core allows for extensive functionalization at positions 3 and 6. Key analogs and their substituents are summarized below:

Table 1: Substituent Variations in Selected 1,2,4-Oxadiazine Derivatives
Compound Name Position 3 Substituent Position 6 Substituent Key References
(3-Phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol Phenyl Hydroxymethyl
2-(3-(4-Nitrophenyl)-5-oxo-...-yl)acetic acid 4-Nitrophenyl (Methoxycarbonyl)methyl
2-(3-(3-Chlorophenyl)-5-oxo-...-yl)acetic acid 3-Chlorophenyl Acetic acid derivative
4-(tert-Butyl)-3-phenyl-6-(4-chlorobenzyl)... Phenyl 4-Chlorobenzyl
Methyl 2-(3-(3,5-dichlorophenyl)-5-oxo-...-yl)acetate 3,5-Dichlorophenyl Methyl ester of acetic acid
  • Position 3 : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilic reactivity and may influence biological activity. For example, 4-nitrophenyl-substituted analogs show distinct NMR shifts (δ 8.33 ppm for aromatic protons) compared to unsubstituted phenyl derivatives .
  • Position 6 : Hydroxymethyl groups (as in the target compound) improve solubility in polar solvents, whereas ester or acid derivatives (e.g., acetic acid or methyl esters) enhance stability and facilitate further functionalization .
Table 2: Representative Yields and Conditions
Compound Type Yield Range Key Reagents/Conditions Reference
Acetic acid derivatives 54–73% Amidoximes + maleates, Cs₂CO₃/DMF
Methyl esters 66–73% Methylation of acids
Benzyl-substituted oxadiazines 51–81% Alkylation/Pd-catalyzed coupling

Physical and Spectroscopic Properties

Melting Points and Solubility:
  • The target compound’s hydroxymethyl group likely confers higher solubility in methanol/water compared to crystalline analogs like 2-(3-(4-Bromophenyl)-5-oxo-...-yl)acetic acid (m.p. 246–248°C) .
  • Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) increase melting points due to enhanced intermolecular interactions .
NMR Data Comparison:
  • ¹³C NMR : Carbonyl peaks in acetic acid derivatives appear at δ 170–171 ppm , while the hydroxymethyl group in the target compound would show signals near δ 60–70 ppm (C-OH) .
  • ¹H NMR : Aromatic protons in 4-nitrophenyl analogs resonate at δ 8.33 ppm, whereas unsubstituted phenyl groups (as in the target) appear at δ 7.2–7.6 ppm .

Biological Activity

The compound (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol has garnered interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

  • Molecular Formula : C₉H₁₁N₃O
  • Molecular Weight : 192.22 g/mol
  • CAS Number : 1132-61-2

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds under controlled conditions. Various derivatives have been synthesized to evaluate their biological activities, particularly focusing on their effects against specific biological targets.

Antimicrobial Activity

Research has indicated that derivatives of (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin) exhibit significant antimicrobial properties. For instance:

CompoundActivityMIC (µg/mL)
Compound AAgainst E. coli62.5
Compound BAgainst E. faecalis78.12

These compounds were shown to inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .

Antiproliferative Effects

Studies have demonstrated that certain derivatives possess antiproliferative effects on cancer cell lines. For example:

Cell LineIC₅₀ (µg/mL)
HeLa226
A549242.52

These results indicate a promising avenue for further exploration in cancer therapeutics .

Enzyme Inhibition

The biological activity of (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin) also extends to enzyme inhibition. A study reported that several synthesized derivatives showed selective inhibition against carbonic anhydrase II (CA-II), with IC₅₀ values ranging from 12.1 to 53.6 µM .

Case Studies and Research Findings

  • Synthesis and Characterization : A series of oxadiazole hybrids were synthesized and characterized using NMR spectroscopy and mass spectrometry. The biological evaluation revealed that most compounds exhibited moderate to strong CA-II inhibitory activity .
  • Antibacterial Studies : Another study focused on the antibacterial activity of novel substituted oxadiazine derivatives against various strains of bacteria. The findings highlighted significant antimicrobial efficacy against resistant strains .
  • Computational Studies : In silico studies have been conducted to predict the interaction of these compounds with target proteins, enhancing the understanding of their mechanism of action and aiding in the design of more potent analogs .

Q & A

Q. What are the common synthetic routes for (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions involving amidoximes and esters. For example, amidoximes react with maleic or fumaric esters under reflux in aprotic solvents (e.g., acetonitrile) to form the 1,2,4-oxadiazine core. Key steps include:

  • Amidoxime activation : Reacting nitriles with hydroxylamine to form amidoximes.
  • Cyclization : Heating amidoximes with diesters (e.g., methyl maleate) at 80–100°C for 12–24 hours.
  • Purification : Column chromatography using ethyl acetate/hexane gradients to isolate the product . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield and minimize side products like uncyclized intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data signatures should researchers prioritize?

Key techniques include:

  • NMR :
  • ¹H NMR : Look for signals at δ ~5.2 ppm (oxadiazine CH₂), δ ~3.7 ppm (methanol CH₂OH), and aromatic protons (δ ~7.3–7.5 ppm) .
  • ¹³C NMR : Peaks at ~72.9 ppm (oxadiazine C-6) and ~33.3 ppm (methanol CH₂OH) confirm the core structure .
    • HRMS : Exact mass analysis (e.g., [M + Na]+ = 338.9909) validates molecular formula .
    • IR : O–H stretching (~3200–3400 cm⁻¹) and C=N/C–O bonds (~1650 cm⁻¹) .

Q. How can researchers efficiently purify this compound from reaction mixtures?

  • Liquid-liquid extraction : Use dichloromethane/water to remove polar impurities.
  • Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7 to 1:1) for gradient elution.
  • Recrystallization : Use ethanol/water (9:1) to obtain high-purity crystals .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELXL improve refinement?

Challenges include low crystal quality, twinning, and weak diffraction. SHELXL addresses these by:

  • Twin refinement : Handling twinned data via HKLF 5 format.
  • Hydrogen bonding networks : Using restraints for O–H···N interactions.
  • Disorder modeling : Applying PART and SUMP instructions for flexible substituents .

Q. How should researchers resolve contradictions in reported reactivity or spectroscopic data for this compound?

  • Replicate conditions : Verify reaction parameters (e.g., solvent, catalyst) from conflicting studies.
  • Advanced NMR : Use 2D techniques (COSY, HSQC) to confirm proton-carbon correlations.
  • Computational validation : Compare experimental IR/NMR with DFT-calculated spectra .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
    • SAR studies : Synthesize derivatives (e.g., halogenated phenyl, substituted oxadiazine) to probe pharmacophores .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Core modifications : Introduce substituents at the phenyl ring (e.g., Cl, NO₂) or oxadiazine (e.g., alkyl groups).
  • Reaction pathways :
  • Nucleophilic substitution : Replace methanol with thiols or amines.
  • Cross-coupling : Suzuki-Miyaura to attach aryl groups .

Q. What are the implications of the compound’s reactivity under basic conditions?

The methanol group can undergo oxidation to a ketone or nucleophilic substitution. For example:

  • Oxidation : MnO₂ in acetone converts –CH₂OH to –CHO.
  • Substitution : SOCl₂ converts –OH to –Cl, enabling further derivatization .

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